molecular formula C17H14F3NO4 B2420122 Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate CAS No. 477871-65-1

Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate

Cat. No.: B2420122
CAS No.: 477871-65-1
M. Wt: 353.297
InChI Key: SCEYNDCFCHACEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate consists of 17 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Dmowski and Piasecka-Maciejewska (1998) detailed the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives including those with methoxy and trifluoromethyl groups. This study is significant for understanding the chemical transformations of related compounds (Dmowski & Piasecka-Maciejewska, 1998).
  • Karai et al. (2018) conducted a study on the synthesis and characterization of a similar compound, Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, analyzing its structure through various spectroscopic methods and X-Ray diffraction (Karai et al., 2018).

Photopolymerization Applications

  • Guillaneuf et al. (2010) investigated a compound with structural similarities to Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate, which was proposed as a photoiniferter. This study highlighted the compound's potential in nitroxide-mediated photopolymerization, marking its relevance in polymer science (Guillaneuf et al., 2010).

Medicinal Chemistry

  • Synthesis and Analgesic Activity: Rádl et al. (2000) focused on the synthesis of substituted 1-benzofurans and 1-benzothiophenes, revealing their considerable analgesic activity. This research points to the potential medicinal applications of structurally related compounds (Rádl et al., 2000).
  • Antibacterial Activity: Karai et al. (2018) also explored the antibacterial activity of a similar compound against both Gram-positive and Gram-negative bacteria, indicating its potential in developing new antibacterial agents (Karai et al., 2018).

Material Science

  • Horikawa, Hirokawa, and Kato (2001) outlined a practical preparation method for Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in the synthesis of various compounds. This highlights the compound's relevance in material science and industrial chemistry (Horikawa, Hirokawa, & Kato, 2001).

Safety and Hazards

While specific safety and hazard information for Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate is not available, related compounds can cause severe skin burns, eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-methoxy-4-[[3-(trifluoromethyl)benzoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c1-24-14-9-12(6-7-13(14)16(23)25-2)21-15(22)10-4-3-5-11(8-10)17(18,19)20/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEYNDCFCHACEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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